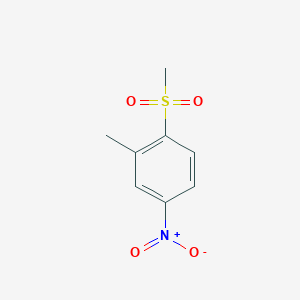

2-(Methylsulfonyl)-5-nitrotoluene

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance (such as color and state of matter at room temperature).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with common reagents, stability under various conditions, and its behavior in solution.Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid: Research has demonstrated methods to synthesize 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene, utilizing air-nitric acid combined oxidation to achieve high yield and purity (Ci Long-wang, 2013). Another study confirmed the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation, highlighting the simplicity and economic benefits of the method (Peng Jia-bin, 2010).

- Catalyzed Oxidation Reactions: A novel method for producing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) by oxygen, catalyzed with a homogeneous catalyst system, has been developed, showcasing optimal conditions for high yield and purity (Xiang‐li Long et al., 2016).

Environmental and Safety Considerations

- Thermal Decomposition and Safety: Research focusing on the thermal decomposition of 2-nitrotoluene highlighted the importance of understanding its explosive nature and provided insights into safer handling and storage conditions (Wen Zhu et al., 2017).

- Biodegradation by Microorganisms: The degradation of 2-nitrotoluene by immobilized cells of Micrococcus sp. strain SMN-1 has been studied, revealing enhanced degradation rates and offering potential methods for environmental detoxification of nitrotoluene pollutants (S. Mulla et al., 2013).

Novel Catalysis Methods

- Iron(II) and Copper(II) Phthalocyanine-Catalyzed Synthesis: A groundbreaking method was introduced for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid using iron(II) and copper(II) phthalocyanine as catalysts under mild conditions. This research opens up new avenues for the efficient and environmentally friendly production of NMSBA (Cheng Huang et al., 2017).

Safety And Hazards

This section would detail how to safely handle and store the compound, as well as any potential hazards associated with its use.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

Propriétés

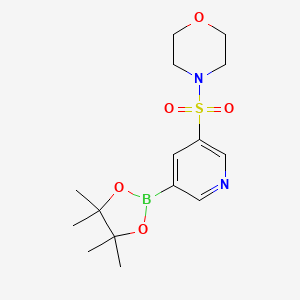

IUPAC Name |

2-methyl-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHQJBGKYCHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-5-nitrotoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)